molecular formula C3H6N6<br>C3H6N6<br>C3N3(NH2)3 B7770450 Melamine CAS No. 5432-64-4

Melamine

Cat. No.: B7770450
CAS No.: 5432-64-4
M. Wt: 126.12 g/mol
InChI Key: JDSHMPZPIAZGSV-UHFFFAOYSA-N
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Description

Melamine is an organic compound with the chemical formula C₃H₆N₆. It is a white crystalline substance that belongs to the family of heterocyclic organic compounds. This compound is essentially a trimer of cyanamide, consisting of a 1,3,5-triazine skeleton. It is known for its high nitrogen content, which makes it valuable in various industrial applications, particularly in the production of this compound-formaldehyde resins .

Mechanism of Action

Target of Action

Melamine is an industrially synthesized chemical used for a wide variety of applications, such as laminates, coatings, and plastics . It is primarily targeted at the renal tubules in the body . When this compound and cyanuric acid are absorbed into the bloodstream, they concentrate and interact in the urine-filled renal tubules .

Mode of Action

This compound’s mode of action involves its interaction with cyanuric acid. When these two compounds are present in the bloodstream, they form a complex that crystallizes to form large numbers of round, yellow crystals . These crystals then block and damage the renal cells that line the tubes, causing the kidneys to malfunction . This can lead to kidney stones, kidney failure, and even death .

Biochemical Pathways

This compound exposure induces apoptosis, disrupts metabolism, and affects neuronal firing properties, synaptic transmission, and cellular function . It leads to altered calcium homeostasis, increased reactive oxygen species generation, and cholinergic system dysfunction, contributing to cognitive impairment . Accumulation of insoluble this compound disrupts normal cellular functioning and impacts voltage-gated channels .

Pharmacokinetics

The pharmacokinetic profiles of this compound and cyanuric acid administered individually, administered simultaneously as the individual compounds, and administered as a preformed this compound cyanurate complex have been studied . The administration of equal amounts of each triazine as the preformed this compound cyanurate complex significantly altered the pharmacokinetics, with reduced bioavailability of both compounds, lower observed maximum serum concentrations, delayed peak concentrations, and prolonged elimination half-lives .

Result of Action

The result of this compound’s action is primarily seen in the formation of kidney stones and potential kidney failure . Ingestion of this compound may lead to reproductive damage, bladder or kidney stones, and bladder cancer . It is also an irritant when inhaled or in contact with the skin or eyes .

Action Environment

This compound is very persistent and mobile in the environment, especially in aquatic environments due to its intrinsic properties . Conventional water treatment methods are ineffective at removing it, allowing this compound to increasingly accumulate in waterways far from where it was originally emitted . This compound’s potential irreversible impacts on health and the environment warrant regulatory action now .

Biochemical Analysis

Biochemical Properties

Melamine plays a role in biochemical reactions primarily through its interactions with various enzymes and proteins. It can be hydrolyzed under strongly acidic or alkaline conditions to form cyanuric acid, ammeline, and ammelide . These interactions are significant as they can lead to the formation of high molecular weight complexes that may interfere with normal biochemical processes . This compound’s high polarity makes it challenging to retain on traditional reversed-phase liquid chromatography columns, necessitating the use of hydrophilic interaction chromatography for its analysis .

Cellular Effects

This compound has been shown to have detrimental effects on various cell types and cellular processes. It can induce oxidative stress, leading to cellular damage and apoptosis . This compound also disrupts cell signaling pathways, particularly those involved in renal function, which can result in kidney damage . Additionally, it affects gene expression by altering the transcription of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to proteins and enzymes, inhibiting their normal function . For instance, this compound has been found to inhibit the activity of certain proteases, leading to the accumulation of misfolded proteins . It also interacts with nucleic acids, potentially causing mutations and disruptions in gene expression . These interactions highlight the compound’s ability to interfere with critical cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under normal conditions but can degrade into cyanuric acid, ammeline, and ammelide under extreme pH conditions . Long-term exposure to this compound has been associated with chronic kidney damage and the formation of kidney stones in in vivo studies . These findings underscore the importance of monitoring this compound’s stability and degradation products in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxicity, but at higher doses, it can cause severe renal toxicity and even death . Threshold effects have been observed, where a certain concentration of this compound leads to the formation of insoluble crystals in the kidneys, resulting in renal failure . These toxic effects highlight the need for careful dosage control in studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its hydrolysis to cyanuric acid, ammeline, and ammelide . These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels . The presence of these metabolites can also lead to the formation of insoluble complexes, which can disrupt normal metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . This compound’s high polarity and low solubility in water affect its distribution, often leading to its accumulation in the kidneys . This accumulation is a key factor in its nephrotoxic effects.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize in the endoplasmic reticulum, where it can interfere with protein folding and processing . These effects on subcellular localization are crucial for understanding this compound’s overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Melamine is typically synthesized from urea through a series of chemical reactions. The process involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced using high-pressure and high-temperature conditions. The process involves the catalytic decomposition of urea in the presence of ammonia. The reaction is carried out in a fluidized bed reactor, where urea is decomposed to form this compound, carbon dioxide, and ammonia. The this compound is then separated and purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: Melamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Formaldehyde: Used in the production of this compound-formaldehyde resins.

    Alkaline Conditions: Typically required for the condensation reactions.

Major Products:

Comparison with Similar Compounds

Melamine is often compared with other nitrogen-rich compounds such as:

This compound’s unique combination of high nitrogen content, thermal stability, and ability to form durable resins distinguishes it from these similar compounds .

Properties

IUPAC Name

1,3,5-triazine-2,4,6-triamine
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InChI

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)
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InChI Key

JDSHMPZPIAZGSV-UHFFFAOYSA-N
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Canonical SMILES

C1(=NC(=NC(=N1)N)N)N
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Molecular Formula

C3H6N6, Array
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Related CAS

25778-04-5, Array
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DSSTOX Substance ID

DTXSID6020802
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Molecular Weight

126.12 g/mol
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Physical Description

Melamine appears as colorless to white monoclinic crystals or prisms or white powder. Sublimes when gently heated. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Colorless to white solid; [ICSC] White powder; [MSDSonline], Solid, COLOURLESS-TO-WHITE CRYSTALS.
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Very slightly sol in hot alc; insol in ether, Sparingly sol in glycol, glycerol, pyridine; very slightly sol in ethanol; insol in benzene, carbon tetrachloride, In water, 3.23X10+3 mg/L at 20 °C, 3.24 mg/mL at 20 °C, Solubility in water: poor
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Density

1.573 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.573 at 14 °C, 1574 kg/m³
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Vapor Density

4.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.34 (Air= 1)
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Vapor Pressure

50 mmHg at 599 °F (NTP, 1992), VP: 50 mm Hg at 315 °C, 3.59X10-10 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 6.7
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Color/Form

Monoclinic prisms, Monoclinic colorless prisms or crystals, White, monoclinic crystals

CAS No.

108-78-1, 5432-64-4
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Melting Point

653 °F (decomposes) (NTP, 1992), 354 °C, 345 °C, No melting point; decomposes at >345 °C
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Record name MELAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

the melamine-formaldehyde precondensate used as starting material is miscible with water in every ratio without cloudiness. These precondensates are obtained by condensation of melamine with formaldehyde in the molar ratio from 1:3 to 1:6 and subsequent partial etherification with C1 -C4 -alkanols, preferably methanol, and
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Synthesis routes and methods II

Procedure details

Methylated melamine-formaldehyde crosslinker resin, in solution in water, Cytec Industries Inc., USA.
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Synthesis routes and methods III

Procedure details

Separately 6 g of melamine, 11 g of an aqueous 37 wt % formaldehyde solution and 83 g of water were heated at 60° C. with stirring, and after 30 minutes a transparent aqueous mixture solution of melamine, formaldehyde and melamine-formaldehyde primary condensation product was obtained. The thus prepared aqueous mixture solution had a pH value of from 6 to 8. This was added to the above described emulsion and blended, and an aqueous 10 wt % phosphoric acid solution was added thereto to adjust the pH value of the resulting liquid to 6.0. The temperature of the liquid was elevated to 65° C. and the liquid was continuously stirred for about 1 hour and thus the encapsulation was completed.
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6 g
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83 g
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Synthesis routes and methods IV

Procedure details

A composition of matter which is useful for detackifying paint particles in spray booth water comprising a melamine polymer obtained from a reaction of melamine, aldehyde and dicyandiamide and wherein the molar rations of melamine: aldehyde:dicyandiamide are in the range of (0.25-0.40):(1):(0.2-0.03).
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Synthesis routes and methods V

Procedure details

The prepolymer for use in the present invention is produced from melamine, thiourea and formaldehyde, or from a melamine-formaldehyde prepolymer combined (hereinafter referred to as M/F prepolymer) with a thiourea-formaldehyde prepolymer (hereinafter referred to as TU/F prepolymer). The single use of a melamine-thiourea-formaldehyde prepolymer(hereinafter referred to as M/TU/F prepolymer) obtained by the reaction of melamine, thiourea and formaldehyde, or the combined use of M/F prepolymer and TU/F prepolymer is adoptable. The M/F prepolymer referred to herein may be any one of the melamines such as mono- to hexamethylol melamine, a mixture of methylol melamines different in the degree of hydroxymethylation or a mixture of melamine, formaldehyde and at least one of the methylol melamines. In addition, a transparent colloidal solution obtained by treating the methylol melamine of a degree of polymerization of 2 to 10 with hydrochloric acid, that is, a solution containing the oligomer obtained by further promoting the reaction between melamine and formaldehyde may be used as M/F prepolymer. M/F prepolymer can be easily obtained by heating a mixture of melamine and an aqueous solution of formaldehyde under a basic condition, and the thus obtained aqueous solution of M/F prepolymer can be served for microencapsulation.
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melamine thiourea formaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the downstream effects of melamine accumulation in the kidneys?

A2: this compound-induced crystal formation disrupts normal kidney function. This can lead to decreased urine output, elevated blood urea nitrogen (BUN) and creatinine levels, indicating impaired kidney function. [, ]

Q2: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C3H6N6, and its molecular weight is 126.12 g/mol. []

Q3: What are the key spectroscopic features that identify this compound?

A4: this compound exhibits a distinct Raman band at 676 cm-1, allowing for its identification in various matrices, such as milk powder. [] Terahertz time-domain spectroscopy (THz-TDS) reveals characteristic absorption peaks at 1.98 and 2.24 THz. []

Q4: How does this compound enhance the properties of materials like coatings and foams?

A5: this compound is a key component in this compound-formaldehyde resins (MFRs), widely used in coatings, laminates, and foams. this compound enhances hardness, flame retardancy, and chemical resistance in these applications. [, ]

Q5: What are the limitations of this compound-formaldehyde resins in terms of stability?

A6: MFRs can be susceptible to hydrolysis under acidic conditions, leading to degradation and reduced performance. This is particularly problematic in high-solids coatings exposed to acidic environments. []

Q6: Can this compound be used to enhance the performance of catalysts?

A7: Research shows that modifying platinum catalysts with this compound can significantly enhance their activity and durability for the oxygen reduction reaction (ORR) in fuel cells. []

Q7: How does this compound modification affect the catalytic activity in fuel cells?

A8: this compound destabilizes Pt-OH species on the catalyst surface, which are intermediates in the ORR. This destabilization facilitates the reaction, leading to improved activity. []

Q8: How can computational methods be used to assess the risks associated with this compound and its analogues?

A9: Quantitative Structure-Activity Relationship (QSAR) models can predict the probability of toxicological endpoints, such as allergic contact dermatitis and sensory irritation, for this compound and its analogues. []

Q9: How can QSAR models contribute to risk management strategies for this compound?

A10: By predicting NOEL (No Observed Effect Level) values, QSAR models provide a basis for quantitative risk assessment. This information supports informed decisions regarding safe exposure limits and regulatory measures. []

Q10: How do structural modifications of this compound impact its properties?

A10: This question requires further investigation based on the provided research papers, as specific SAR studies for this compound were not included.

Q11: What are the regulatory guidelines regarding this compound levels in food products?

A13: The FDA has set a safety limit for this compound in infant formula at 1 ppm. This limit aims to minimize the risk of this compound-induced kidney problems in infants. []

Q12: What measures are in place to ensure compliance with this compound regulations in the food industry?

A14: Monitoring programs and analytical methods, such as HPLC-MS/MS, are employed to detect and quantify this compound levels in food products, ensuring adherence to established safety limits. [, ]

Q13: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A15: this compound is poorly absorbed in the digestive tract. Once absorbed, it is distributed to various tissues, with a tendency to accumulate in the kidneys. It undergoes minimal metabolism and is primarily excreted unchanged in urine. [, ]

Q14: How does the ADME profile of this compound contribute to its toxicity?

A16: The low metabolism and preferential excretion through urine, coupled with its propensity to form crystals with cyanuric acid, contribute to this compound's nephrotoxic potential. [, ]

Q15: What animal models are used to study this compound toxicity?

A17: Rats are commonly used to investigate the toxicological effects of this compound. Studies have shown that this compound exposure can lead to kidney damage, crystal formation, and adverse effects on embryo-fetal development in rats. [, ]

Q16: Are there known mechanisms of resistance to this compound toxicity?

A16: This question requires further investigation as the provided research papers did not focus on this compound resistance mechanisms.

Q17: What are the acute and chronic toxic effects of this compound exposure?

A19: Acute toxicity studies in mice have shown that this compound can cause lethargy, respiratory distress, and kidney damage. Chronic exposure can lead to kidney stones, urinary tract blockage, and renal failure. []

Q18: What are the long-term health implications of this compound exposure?

A20: While research on the long-term effects of low-level this compound exposure is ongoing, concerns remain regarding potential chronic kidney disease and other health issues. []

Q19: Are there specific biomarkers for monitoring this compound-induced kidney injury?

A22: Elevated levels of urinary biomarkers, such as N-Acetyl-β-d-glucosaminidase (NAG), can indicate renal tubular injury associated with this compound exposure. []

Q20: How can oxidative stress biomarkers be used to assess this compound toxicity?

A23: Increased urinary malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggest that this compound exposure can induce oxidative stress, contributing to its toxic effects. []

Q21: What analytical techniques are used to detect and quantify this compound in food products?

A24: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a widely used technique for sensitive and selective this compound detection and quantification. [, ]

Q22: What are the advantages of using Raman spectroscopy for this compound detection?

A25: Raman spectroscopy provides a rapid and non-destructive method for screening this compound in food products without requiring extensive sample preparation. []

Q23: How does this compound contamination affect the environment?

A26: this compound can enter the environment through industrial wastewater and improper disposal of this compound-containing products, potentially contaminating soil and water sources. []

Q24: What are the implications of this compound persistence in the environment?

A27: this compound's persistence raises concerns regarding its potential for bioaccumulation in the food chain and long-term ecological effects, warranting further investigation. []

Q25: How are analytical methods for this compound detection validated?

A29: Method validation involves assessing parameters such as linearity, accuracy, precision, and specificity to ensure reliable and robust results. [, ]

Q26: What quality control measures are employed to prevent this compound contamination in food production?

A30: Strict quality control measures, including raw material sourcing, production process monitoring, and finished product testing, are crucial for preventing this compound contamination and ensuring food safety. []

Q27: Are there viable alternatives to this compound in its various applications?

A35: The search for safer and more sustainable alternatives to this compound in applications like flame retardants and resins is an active area of research. [, ]

Q28: How can this compound-containing waste be managed effectively?

A36: Proper disposal and treatment of this compound-containing waste are crucial for preventing environmental contamination. Exploring recycling options for this compound-based materials is essential for sustainable waste management. []

Q29: What research tools and resources are essential for advancing our understanding of this compound?

A37: Advanced analytical techniques like HPLC-MS/MS, Raman spectroscopy, and computational modeling tools like QSAR are vital for characterizing, quantifying, and predicting the behavior of this compound. [, , ]

Q30: What are examples of cross-disciplinary research efforts related to this compound?

A39: The this compound contamination incidents have spurred collaborative research efforts involving analytical chemists, toxicologists, food scientists, and regulatory agencies to develop sensitive detection methods, understand the mechanisms of toxicity, and establish safety guidelines. [, , ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.